![molecular formula C15H17BrN2S B3208542 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1050909-79-9](/img/structure/B3208542.png)
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine
Overview
Description
“1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine” is a chemical compound with the molecular weight of 337.28 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is “1-{[5-(4-bromophenyl)-2-thienyl]methyl}piperazine” and its InChI code is "1S/C15H17BrN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2" .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Its molecular weight is 337.28 .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound, containing a bromophenyl group, can be used in Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Therapeutic Applications
Thiophene and its substituted derivatives, such as the one in this compound, have been reported to possess a wide range of therapeutic properties. They have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Antimicrobial Activity
Thiophene derivatives show antimicrobial activity . This makes them useful in the development of new antimicrobial drugs.
Anti-inflammatory Activity
Thiophene derivatives also exhibit anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.
Antifungal Activity
Thiophene derivatives have been reported to have antifungal activity . This could be useful in the development of new antifungal medications.
Modulation of Pharmacokinetic Properties
The piperazine moiety in this compound can positively modulate the pharmacokinetic properties of a drug substance . This can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Mannich Reaction
The incorporation of the piperazine heterocycle into biologically active compounds can be accomplished through a Mannich reaction . This reaction is used for the synthesis of many natural products and pharmaceuticals.
Material Science Applications
Thiophene derivatives are also used in the fabrication of light-emitting diodes in material science . This suggests potential applications in the development of new electronic devices.
Safety and Hazards
Mechanism of Action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also target similar proteins or enzymes.
Mode of Action
Based on the information available, it can be inferred that the compound might interact with its target by binding to it, characterized by lower binding free energy . This interaction could lead to changes in the target’s function, thereby affecting the biological processes it is involved in.
properties
IUPAC Name |
1-[[5-(4-bromophenyl)thiophen-2-yl]methyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2S/c16-13-3-1-12(2-4-13)15-6-5-14(19-15)11-18-9-7-17-8-10-18/h1-6,17H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPVNORDQKPEBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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